2,2'-Bipyridine-6-phosphonic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
261367-25-3 |
|---|---|
Molecular Formula |
C10H9N2O3P |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15) |
InChI Key |
KHRGDPAXGBFKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
The Significance of Bipyridine Based Ligands in Advanced Coordination Chemistry
For decades, 2,2'-bipyridine (B1663995) and its derivatives have been mainstays in the field of coordination chemistry. nih.gov Their prominence stems from their nature as effective chelating agents, binding to metal ions through their two nitrogen atoms to form stable complexes. nih.govevitachem.com This bidentate coordination enhances the stability of the resulting metal complexes compared to monodentate ligands. nih.gov
The influence of bipyridine ligands extends beyond simple coordination; they play a crucial role in dictating the electronic and photophysical properties of the metal complexes they form. wikipedia.org The delocalized π-system of the bipyridine rings can participate in metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the application of these complexes in areas such as dye-sensitized solar cells and luminescent materials. wikipedia.org Furthermore, the straightforward functionalization of the bipyridine backbone allows for the fine-tuning of these properties, making them indispensable in the rational design of catalysts and supramolecular assemblies. researchgate.netrsc.org The steric and electronic properties of substituents on the bipyridine ring can significantly impact the reactivity and stability of the metal center. nih.gov
The Unique Contributions of Phosphonate Functionality to Ligand Design
The introduction of a phosphonic acid group onto a ligand framework imparts a range of unique and highly desirable properties. Phosphonic acids are particularly effective at binding to a variety of metal oxides, forming stable, covalent linkages. researchgate.netacs.org This characteristic is paramount in the development of hybrid organic-inorganic materials and for the surface modification of electrodes and nanoparticles. core.ac.ukrsc.orgmdpi.comnih.gov
The phosphonate (B1237965) group can act as a robust anchor, immobilizing molecular complexes onto solid supports. This is a key strategy in creating heterogeneous catalysts, which offer the advantage of easy separation and recyclability. researchgate.net Moreover, the geometry of the phosphonate-functionalized ligand can serve as an "internal template," directing the structure and, consequently, the properties of the resulting metal-phosphonate frameworks. researchgate.net The stability of the metal-oxygen-phosphorus bonds, even under harsh acidic or oxidative conditions, further underscores the value of phosphonate functionality in creating durable and resilient materials. researchgate.net
Research Trajectories for 2,2 Bipyridine 6 Phosphonic Acid Systems
Strategies for Phosphonate Group Introduction onto Bipyridine Scaffolds
Synthetic Routes via Diethyl 2,2'-Bipyridin-6-ylphosphonate Intermediates
A widely employed and efficient method for preparing this compound involves the synthesis and subsequent hydrolysis of a diethyl 2,2'-bipyridin-6-ylphosphonate intermediate. koreascience.kr This route typically begins with a halogenated bipyridine, such as 6-bromo-2,2'-bipyridine.
The core of this synthetic approach is a palladium-catalyzed cross-coupling reaction, often a variation of the Michaelis-Arbuzov reaction. In this reaction, 6-bromo-2,2'-bipyridine is reacted with triethyl phosphite in the presence of a palladium catalyst. The final step involves the hydrolysis of the resulting diethyl phosphonate ester to the phosphonic acid, which is typically achieved by heating with a strong acid like hydrochloric acid.
Alternative Phosphonylation Techniques
While palladium-catalyzed cross-coupling is a robust method, alternative techniques for phosphonylation have also been explored. One such method is the direct phosphonylation of a bipyridine N-oxide. koreascience.kr This deoxygenative phosphorylation can be achieved by treating the corresponding N-oxide with ethyl chloroformate and triethyl phosphite. koreascience.kr Another approach involves a one-pot lithiation–phosphonylation procedure, where a heteroaromatic compound is directly lithiated and then treated with a phosphonylation agent like diethyl chlorophosphite. researchgate.net However, this method's applicability can be limited by the stability of the lithiated intermediate. researchgate.net
Functional Group Interconversion and Derivatization
The versatility of the bipyridine phosphonic acid framework allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. This is accomplished through various functional group interconversions and derivatization reactions.
Synthesis of Related Bipyridine-Phosphonic Acid Derivatives (e.g., this compound-6'-carboxylic acid)
A significant area of research focuses on creating bifunctional bipyridine ligands that possess both a phosphonic acid and another functional group, such as a carboxylic acid. The synthesis of this compound-6'-carboxylic acid is a prime example. The synthesis can start from a precursor like 2,2'-bipyridine-6-carboxylic acid. cd-bioparticles.net The synthetic strategy may involve the conversion of a methyl group on one of the pyridine (B92270) rings to a carboxylic acid, followed by phosphonylation of the other ring.
Selective Modification of the Phosphonate Moiety
The phosphonate group itself can be selectively modified to generate different functionalities. For instance, the phosphonic acid can be converted to phosphonate esters or amides. This can be particularly useful for altering the solubility and coordination properties of the ligand. These transformations often proceed through the activation of the phosphonic acid, for example, by converting it to a phosphonic chloride, which can then react with alcohols or amines.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product.
For palladium-catalyzed phosphonylation reactions, the choice of the palladium precursor and the phosphine ligand can have a significant impact on the reaction outcome. Similarly, in deoxygenative phosphorylation reactions, the nature of the activating agent and the phosphite source are key variables. The table below provides a general overview of reaction conditions that can be optimized for the synthesis of diethyl pyridin-2-ylphosphonates from pyridine N-oxides. koreascience.kr
| Parameter | Condition |
| Activating Agent | Ethyl chloroformate |
| Phosphite Source | Triethyl phosphite |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Systematic investigation and fine-tuning of these parameters are essential for developing robust and scalable synthetic protocols for this compound and its derivatives, thereby facilitating their broader use in various chemical applications.
Ligand Design Principles for Multidentate Coordination
The design of ligands like this compound is predicated on the principle of combining different functional groups to achieve multidentate coordination, where the ligand binds to a central metal ion through multiple donor atoms. This chelation results in thermodynamically stable metal complexes.
Role of Bipyridine Nitrogen Donors in Metal Chelation
The 2,2'-bipyridine (B1663995) (bpy) unit is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of transition metals. wikipedia.org As a bidentate ligand, it coordinates to a metal center through its two nitrogen atoms. wikipedia.org The two pyridine rings are typically coplanar, which facilitates the delocalization of electrons across the rings. This electronic feature is crucial as it contributes to the formation of strong metal-ligand bonds and gives rise to distinctive redox and optical properties in the resulting complexes, often dominated by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The rigid structure of the bipyridine scaffold ensures the formation of a stable five-membered chelate ring with the metal ion, a key factor in the high stability of these complexes.
Phosphonate Group as a Versatile Coordinating Site (Mono-, Bi-, or Bridging)
The introduction of a phosphonic acid [-PO(OH)₂] group at the 6-position of the bipyridine ring adds another dimension to its coordinating ability. The phosphonate group is a highly versatile coordinating moiety due to the presence of multiple oxygen donor atoms and its ability to exist in different protonation states depending on the pH. researchgate.net This group can coordinate to a metal center in several ways:
Monodentate: One of the phosphonate oxygen atoms binds to a single metal ion.
Bidentate (Chelating): Two oxygen atoms from the same phosphonate group bind to the same metal ion.
Bridging: The phosphonate group can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. csic.es
This versatility allows for the construction of complex, multidimensional structures. Furthermore, the phosphonic acid group is known for its strong affinity for metal oxide surfaces, making it an excellent anchor for immobilizing molecular complexes on substrates for applications in catalysis and solar energy conversion. nih.govresearchgate.net
Impact of Ligand Lability and Basicity on Complex Formation
The lability and basicity of the donor sites on this compound significantly influence the formation and stability of its metal complexes. The basicity of the bipyridine nitrogens (pKa of the conjugate acid is ~4.3) makes them effective donors for a wide range of metal ions. wikipedia.org The phosphonic acid group has two distinct pKa values, and its coordination behavior is highly pH-dependent. researchgate.netnih.gov At low pH, the group is fully protonated and less likely to coordinate, while at higher pH, deprotonation increases its negative charge and enhances its ability to bind to metal cations.
The electronic properties of substituents on the bipyridine ring can also impact complex formation. Electron-withdrawing groups, such as the phosphonic acid group, can lower the electron density on the ruthenium center in a complex, making its oxidation more difficult. rsc.org This tuning of the metal center's electronic properties is a key strategy in designing catalysts with specific redox potentials. acs.org The steric bulk introduced by a substituent at the 6-position can also influence the coordination geometry and the ability to form certain types of complexes. nih.gov
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry, are carefully controlled to isolate the desired product.
Complexation with Transition Metals (e.g., Ruthenium, Manganese)
Ruthenium and manganese are two transition metals that form well-studied complexes with bipyridine-based ligands, often for applications in artificial photosynthesis and catalysis.
Ruthenium Complexes: Ruthenium(II) readily forms octahedral complexes with bipyridine ligands. wikipedia.org The synthesis of a ruthenium complex with a phosphonate-derivatized bipyridine often starts with a precursor like cis-[Ru(bpy)₂Cl₂]. researchgate.net Reaction with this compound would lead to the substitution of the chloride ligands to form a heteroleptic complex. These complexes are of great interest for their photophysical properties and their use as photosensitizers in dye-sensitized solar cells and water-splitting systems. nih.govacs.org The phosphonate group serves to anchor the complex to a semiconductor surface like TiO₂. researchgate.net
Manganese Complexes: Manganese complexes are studied as models for the oxygen-evolving complex in photosystem II. Covalently linking a Ru(II) photosensitizer to a Mn(II) electron donor via a bridging ligand like this compound allows for the study of light-induced electron transfer processes. researchgate.net In such a system, the bipyridine unit coordinates to the ruthenium, while the phosphonate group can be used to bind the manganese ion or to link the entire assembly to a surface. The distance between the Ru and Mn centers, dictated by the ligand structure, is critical for the efficiency of energy and electron transfer. researchgate.net
Formation of Homoleptic and Heteroleptic Coordination Compounds
Depending on the reaction stoichiometry and the nature of the metal ion, this compound can form both homoleptic and heteroleptic complexes.
Homoleptic Complexes: These complexes contain only one type of ligand. For an octahedral metal ion, a homoleptic complex would have the formula [M(L)₃]ⁿ⁺, where L is this compound. wikipedia.org However, the steric hindrance from the phosphonate groups at the 6-position might make the formation of a tris-homoleptic complex challenging. More common might be homoleptic complexes with metals that favor lower coordination numbers or where the phosphonate group of one ligand bridges to a neighboring metal center. nih.gov
Heteroleptic Complexes: These complexes contain more than one type of ligand. A common example would be [Ru(bpy)₂(L)]²⁺, where 'bpy' is unsubstituted 2,2'-bipyridine and 'L' is this compound. nih.govacs.org These are often synthesized to combine the properties of different ligands. For instance, the unsubstituted bipyridine ligands can fine-tune the photophysical properties, while the phosphonated ligand provides a specific function, such as surface anchoring. nih.gov The synthesis of heteroleptic complexes requires careful control over the reaction conditions to prevent the formation of mixtures of homoleptic and heteroleptic species. nih.gov
The table below summarizes examples of complex types formed with related phosphonated bipyridine ligands.
| Complex Type | Example Formula | Metal Ion | Key Feature | Reference |
| Heteroleptic | [Ru(bpy)₂(Pbpy)]²⁺ | Ruthenium(II) | Combines unsubstituted bpy with a phosphonated bpy (Pbpy) for surface attachment. | acs.org |
| Homoleptic | [Ru(Pbpy)₃]²⁺ | Ruthenium(II) | Features three identical phosphonated bipyridine ligands. | acs.org |
| Heteroleptic Dinuclear | Ru(bpy)₂-L-Mn | Ruthenium(II), Manganese(II) | A bridging ligand (L) connects two different metal centers for electron transfer studies. | researchgate.net |
Note: The table uses Pbpy (4,4'-bis(phosphonic acid)-2,2'-bipyridine) as an analogue to illustrate the types of complexes formed.
Solvent-Dependent Coordination Modes
The coordination behavior of this compound is notably sensitive to the solvent environment used during the synthesis of its metal complexes. The polarity of the solvent, its capacity for hydrogen bonding, and its ability to deprotonate the phosphonic acid group are all critical factors that dictate the resulting coordination modes. This, in turn, influences the final structure and dimensionality of the coordination polymers.
The interplay between different solvents can lead to the formation of distinct structural motifs. For example, the use of solvent mixtures such as dimethylformamide (DMF) and water can facilitate varying degrees of deprotonation of the phosphonic acid group. This variability in deprotonation directly impacts the bridging capability of the phosphonate group, leading to diverse structural outcomes.
The effect of the solvent on the final architecture is also evident in the assembly of supramolecular structures. In the presence of certain organic ligands and solvents, hydrogen bonds and π-π stacking interactions work in concert to build higher-dimensional networks. rsc.org For instance, the combination of organophosphonic acids with 2,2'-bipyridyl-like ligands can result in the formation of two-dimensional layered networks, which are then assembled into three-dimensional supramolecular structures through π-π stacking interactions between adjacent bipyridine rings. rsc.org
A summary of how different solvents can influence the dimensionality of the resulting structures is presented in the table below.
| Solvent System | Resulting Structure | Key Interactions |
| DMF/Water | 1D Chain | Phosphonate bridging |
| Methanol/Water | 2D Layered Structure | Hydrogen-bonding networks |
| Mixed Solvents | 3D Supramolecular Framework | Hydrogen bonds and π-π stacking |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The dual functionality of this compound, which features both a chelating bipyridine unit and a bridging phosphonate group, makes it a highly effective building block for creating complex supramolecular assemblies and Metal-Organic Frameworks (MOFs). researchgate.net
The phosphonate group is instrumental in the construction of extended networks in coordination polymers. rsc.org Its ability to be partially or fully deprotonated allows it to adopt a range of coordination modes, acting as a monodentate, bidentate, or tridentate ligand. This versatility enables it to connect multiple metal centers, which is essential for forming one-, two-, or three-dimensional structures. mdpi.com
Furthermore, the combination of the bipyridine and phosphonate functionalities allows for the construction of robust frameworks. The bipyridine unit can chelate to a metal center, while the phosphonate group extends the structure by coordinating to adjacent metal ions. This cooperative interaction is a key factor in the formation of stable and porous MOFs.
For example, crystallographic analysis of manganese-based MOFs with a bipyridine dicarboxylic acid ligand reveals the formation of three-dimensional frameworks where the Mn(II) cations exhibit distorted octahedral coordination environments. mdpi.com In these structures, the manganese ions are coordinated by oxygen atoms from the carboxylate groups and nitrogen atoms from the bipyridine units. mdpi.com
The table below provides a summary of crystallographic data for representative MOFs incorporating bipyridine-based ligands.
| Compound | Metal Ion | Coordination Geometry | Crystal System | Space Group |
| [Mn(H₂BPDC)(SO₄)]n | Mn(II) | Octahedral | Orthorhombic | Pnma |
| [Zn(H₂BPDC)(SO₄)]n | Zn(II) | - | Monoclinic | P2₁/n |
| [Cd₂(bpydc)₂(DMF)₂·2DMF]n | Cd(II) | - | Monoclinic | - |
| [Zn(bpydc)(DMF)·DMF]n | Zn(II) | Trigonal bipyramidal | Monoclinic | - |
Data sourced from multiple studies for illustrative purposes. researchgate.netfrontiersin.org
Advanced Spectroscopic and Electrochemical Characterization of 2,2 Bipyridine 6 Phosphonic Acid Metal Complexes
Electronic Absorption and Emission Spectroscopy of Metal Complexes
The electronic spectra of metal complexes containing 2,2'-bipyridine-6-phosphonic acid are characterized by a combination of transitions originating from the ligand itself and from the interaction between the metal center and the ligand. These properties are particularly prominent in complexes with transition metals like ruthenium(II).
Ligand-Centered and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The absorption spectra of these complexes typically display intense bands in the ultraviolet (UV) region, which are assigned to π→π* ligand-centered (LC) transitions within the bipyridine framework. Upon coordination to a metal center, particularly a d⁶ metal like Ru(II), new bands appear in the visible region. These are assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a π* orbital of the bipyridine ligand.
For instance, in a series of Ru(II) bipyridyl complexes with phosphonate-containing ligands, the luminescence is attributed to a Ru(dπ)→bpy-phosphonate(π) MLCT state. nih.govresearchgate.net The energy of this MLCT transition can be influenced by the substituents on the bipyridine ligand. The Ru(III/II) potentials are more positive for phosphonate (B1237965) ester complexes compared to their phosphonic acid counterparts. nih.govresearchgate.net In the phosphonic acid complexes, the first reduction is not localized on the phosphonate-containing ligand but is indistinguishable from the reduction of the unsubstituted bipyridine ligands. nih.govresearchgate.net This suggests that the phosphonic acid group raises the energy of the π orbitals on the substituted bipyridine.
Table 1: Representative Electronic Absorption Data for Ruthenium(II) Bipyridyl Phosphonate Complexes
| Complex Type | Transition | Typical Wavelength (λ_max) |
| Ru(II)-bpy-phosphonate | Ligand-Centered (π→π) | ~280-300 nm |
| Ru(II)-bpy-phosphonate | MLCT (d→π) | ~450-480 nm |
Note: The exact wavelengths can vary depending on the solvent, pH, and the specific structure of the complex.
Luminescence Properties and Quenching Mechanisms
Many metal complexes of this compound, especially those with Ru(II) and lanthanide ions, exhibit strong luminescence. nih.govnih.gov The emission in Ru(II) complexes originates from the triplet MLCT (³MLCT) excited state. acs.org The phosphonic acid complexes tend to luminesce at higher energies compared to the corresponding phosphonate ester complexes. nih.govresearchgate.net This is consistent with the MLCT state in the acid complexes not being clearly isolated on a single ligand. nih.govresearchgate.net
The luminescence of these complexes is often sensitive to the chemical environment, such as pH. nih.gov The protonation state of the phosphonic acid group can significantly alter the electronic properties and, consequently, the emission characteristics.
Furthermore, the luminescence can be quenched by various species. For example, the emission of Ru(II) bipyridyl-phosphonic acid complexes is very efficiently quenched by the addition of metal ions like iron(III) and copper(II) in nonaqueous solvents. nih.govresearchgate.net Studies involving luminescence decay and transient absorption measurements suggest that this quenching occurs through a complexation event followed by an efficient deactivation process, which could involve energy or electron transfer. nih.govresearchgate.net Similarly, lanthanide complexes with bipyridyl derivatives show that the triplet state energy of the ligand is crucial for sensitizing the luminescence of the metal ion, with effective energy transfer observed for Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺. nih.gov
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the structural details of this compound and its metal complexes. acs.org They provide direct information about the vibrational modes of the molecule, which are sensitive to coordination and changes in protonation state. acs.orgnipne.ro
Analysis of P=O and P-OH Stretches upon Coordination
The phosphonic acid group (–PO(OH)₂) has several characteristic vibrational modes. The P=O stretching vibration (ν(P=O)) and the P-OH stretching vibrations (ν(P-OH)) are particularly informative. In the free ligand, the ν(P=O) band is typically observed in the region of 1200-1300 cm⁻¹. rsc.org The P-OH groups give rise to broad absorption bands due to hydrogen bonding.
Upon coordination to a metal ion through the phosphonate oxygen atoms, the ν(P=O) band is expected to shift to a lower wavenumber (red-shift). This shift is a direct indication of the weakening of the P=O double bond due to the coordination of the oxygen atom to the metal center. The magnitude of this shift can provide insights into the strength of the metal-oxygen bond.
Table 2: Typical IR Frequencies for the Phosphonic Acid Group
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(P=O) | ~1250 | ~1100-1200 |
| ν(P-O) | ~1040 | ~1000-1080 |
| δ(P-O-H) | ~935 | Shifted or broadened |
Note: These are approximate ranges and can vary based on the metal ion, complex geometry, and intermolecular interactions.
Identification of Protonation States
Vibrational spectroscopy is also highly effective in determining the protonation state of the phosphonic acid moiety. The deprotonation of the P-OH groups leads to the formation of a phosphonate group (–PO₃²⁻ or –PO₂(OH)⁻), which has a different symmetry and distinct vibrational signatures.
For example, the fully deprotonated phosphonate group (PO₃²⁻) exhibits strong symmetric and asymmetric ν(PO₃) stretching modes. As the ligand goes from the fully protonated H₂L form to the deprotonated HL⁻ and L²⁻ forms, the spectra will show the disappearance of bands associated with P-OH groups and the appearance of new bands corresponding to the phosphonate stretches. Raman spectroscopy is particularly useful for studying these species in aqueous solutions. rsc.org For instance, studies on phosphoric acid have shown that the dissociation product, H₂PO₄⁻, has a distinct mode around 1077 cm⁻¹. rsc.org Similar analyses can be applied to track the pH-dependent speciation of this compound complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization
¹H and ³¹P NMR spectroscopy are indispensable tools for characterizing the structure and dynamics of this compound complexes in solution.
The ¹H NMR spectrum of the free 2,2'-bipyridine (B1663995) ligand shows a set of distinct signals for the aromatic protons. chemicalbook.com Upon complexation to a diamagnetic metal ion, these signals undergo significant chemical shifts. The protons closest to the metal coordination site typically experience the largest changes. The analysis of these shifts and the coupling patterns can help to elucidate the coordination geometry of the complex. rsc.orgresearchgate.net
In Ru(II) polypyridyl complexes, which are diamagnetic, high-resolution NMR spectra can be obtained. researchgate.net For heteroleptic complexes, the different bipyridine ligands will show separate sets of signals, and the symmetry of the complex in solution can be determined. acs.org For example, a C₁ symmetric complex will display inequivalence for all bipyridine ligands, resulting in a more complex spectrum. acs.org
For paramagnetic metal complexes, such as those with Cu(II) or some lanthanides, the NMR signals can be significantly broadened and shifted (hyperfine shifts) due to the interaction with the unpaired electrons. marquette.edu While this complicates the spectra, the analysis of these hyperfine shifted signals can provide valuable information about the electronic structure and the magnetic properties of the complex. marquette.edu
³¹P NMR is also a crucial technique. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. A single peak in the ³¹P NMR spectrum would indicate the presence of a single phosphorus environment. Coordination to a metal ion or changes in the protonation state of the phosphonic acid group will lead to substantial shifts in the ³¹P signal, providing a direct probe of the interactions at the phosphonate site.
Table 3: Representative ¹H NMR Chemical Shift Ranges for Bipyridine Protons
| Proton | Free Ligand (ppm) | Diamagnetic Metal Complex (ppm) |
| H6, H6' | ~8.7 | Shifted (often downfield) |
| H3, H3' | ~8.4 | Shifted |
| H4, H4' | ~7.8 | Shifted |
| H5, H5' | ~7.3 | Shifted |
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of these complexes in solution. The chemical shifts of ¹H, ¹³C, and ³¹P nuclei are highly sensitive to the coordination environment, the oxidation state of the metal center, and the protonation state of the phosphonic acid group.
While detailed NMR data for complexes of this compound itself are not extensively reported in the reviewed literature, analysis of closely related structures, such as ruthenium complexes with 2,2'-bipyridine-6,6'-diphosphonic acid (bpaH₄), provides significant insight. For instance, in a [RuII(bpaH₂)(pic)₂] complex (where pic is 4-picoline), the proton NMR signals of the bipyridine ligand are well-defined and provide information on the complex's symmetry and electronic structure. richmond.edu High-resolution ¹H NMR spectra of various ruthenium(II) tris(bipyridine) complexes show characteristic signals for the bipyridine protons, which are influenced by complexation and the electronic effects of substituents on the ligands. researchgate.net For example, in [Ru(bipy)₂(bipy-4-R-4'-R₁)]X₂ complexes, the bipyridine proton signals appear in distinct regions, which can be assigned using 2D NMR techniques. researchgate.net
³¹P NMR spectroscopy is particularly informative for these compounds. The ³¹P chemical shift is a direct probe of the electronic environment of the phosphorus atom. researchgate.net In diamagnetic complexes, the coordination of the phosphonic acid group to a metal center typically results in a significant change in the ³¹P chemical shift compared to the free ligand, a phenomenon known as the coordination shift (Δ³¹P). researchgate.net For paramagnetic complexes, the shifts can be much larger and spread over a wider range, providing information on the magnetic properties of the complex. chemrxiv.orgnih.gov The protonation state of the phosphonic acid (PO₃H₂) versus the deprotonated phosphonate (PO₃²⁻) also dramatically influences the ³¹P chemical shift.
Table 1: Representative ¹H NMR Chemical Shifts for Ruthenium-Bipyridine Type Complexes Note: Data represents typical ranges and specific examples from related compounds, not necessarily this compound complexes for which specific assignments were not available in the cited literature.
| Complex Type | Proton | Chemical Shift (δ, ppm) | Reference |
| [Ru(bipy)₂(NNbpy)]²⁺ | bipy-H6,H6' | 8.38 | rsc.org |
| [Ru(bipy)₂(NNbpy)]²⁺ | bipy-H3,H3' | 7.90-8.00 | rsc.org |
| [Ru(bipy)₂(dcbpy)]²⁺ | bipy Protons | 7.52 - 8.80 | researchgate.net |
| [Ru₂(L)(bpy)₄]⁴⁺ | bipy Protons | 7.30 - 8.54 | rsc.org |
Ligand Exchange Dynamics
The kinetic stability of metal complexes is crucial for their application in catalysis and materials science. Bipyridine is a bidentate ligand that forms a stable five-membered chelate ring with metal ions. The addition of a phosphonate group, which can also coordinate to the metal or form strong hydrogen bonds, generally enhances the stability of the complex.
Studies on related systems show that the metal-ligand interaction in non-innocent bipyridine complexes can be very strong, dominated by coupling between the ligand's π* orbitals and the metal's d-orbitals, which can preclude easy ligand exchange. While specific quantitative data on the ligand exchange dynamics for this compound complexes are scarce in the literature, the robust nature of the bidentate bipyridine chelation suggests that ligand dissociation is typically slow. The deprotonated phosphonate group can act as an additional donor, potentially leading to tridentate coordination or forming strong intramolecular hydrogen bonds, further increasing the kinetic inertness of the complex. This stability is essential for applications where the molecular integrity of the catalyst or sensitizer (B1316253) must be maintained over many cycles.
Electrochemical Characterization (Cyclic Voltammetry, Spectroelectrochemistry)
Electrochemical methods are vital for understanding the redox properties of these complexes, which underpin their use in catalysis, sensing, and photoredox applications.
Redox Potentials of Metal Centers and Ligands
Cyclic voltammetry (CV) reveals the potentials at which the metal center and the ligands can be oxidized or reduced. For ruthenium complexes with phosphonated bipyridine ligands, the Ru(II/III) oxidation potential is a key parameter. The nature of the substituent on the phosphorus atom has a significant impact: complexes with phosphonate esters exhibit more positive Ru(II/III) potentials compared to their phosphonic acid counterparts. nih.govresearchgate.net This indicates that the phosphonic acid groups are more electron-donating, making the ruthenium center easier to oxidize.
The pH of the solution profoundly affects the redox potentials in complexes with acid/base-sensitive groups. For ruthenium complexes with 2,2'-bipyridine-6,6'-diphosphonic acid, the redox potentials are highly pH-dependent due to the deprotonation of the phosphonic acid groups. richmond.edunih.gov This proton-coupled electron transfer (PCET) behavior allows for significant lowering of the oxidation potentials. richmond.edu Ligand-based reductions are also observed. In some ruthenium complexes, the first reduction is localized on the phosphonate-containing bipyridine ligand, while in others, it cannot be distinguished from the reduction of unsubstituted bipyridine ligands. nih.govresearchgate.net
Table 2: Redox Potentials for Selected Ruthenium-Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. Ag/AgCl or Fc/Fc⁺) | Conditions/Notes | Reference |
| [Ru(bpy)₂(bpdp-H₂)]²⁺ | Ru(III/II) | +1.12 | pH 1 | nih.gov |
| [Ru(bpy)₂(bpdp)] | Ru(III/II) | +1.28 | (phosphonate ester) | nih.gov |
| [Ru(H₂dcbpy)₂Cl₂] | Ru(III/II) | +0.77 | vs Ag⁺/Ag | rsc.org |
| [Ru(bpaH₂)(pic)₂] | Ru(III/II) | +0.47 | pH 1.3 | richmond.edu |
| [Ru(bpaH₂)(pic)₂] | Ru(IV/III) | +0.77 | pH 1.3 | richmond.edu |
Proton-Coupled Electron Transfer (PCET) Processes in Metal Complexes
Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a single, often concerted, step. This mechanism is critical in many biological and chemical catalytic cycles, particularly those involving water oxidation or hydrogen evolution.
Ruthenium complexes bearing bipyridine ligands with phosphonic acid groups are excellent models for studying PCET. richmond.edu In the case of a water oxidation catalyst based on [Ru(bpaH₂)(pic)₂], the phosphonic acid groups play a direct role in the catalytic mechanism. richmond.edunih.gov As the ruthenium center is oxidized to higher states (Ru(III), Ru(IV)), the acidity of the coordinated phosphonic acid groups increases, leading to deprotonation. These deprotonated phosphonate groups then act as intramolecular proton acceptors or "proton shuttles," facilitating the removal of protons from the water molecule that coordinates to the catalytic site. richmond.edu This process lowers the activation barrier for water oxidation. Pourbaix diagrams (E vs. pH) for these complexes show slopes close to -0.059 V/pH, indicative of the transfer of one proton for every electron. nsf.gov For some processes, slopes indicate the transfer of two protons and two electrons. nsf.gov This multifunctional role of the ligand—providing electronic stabilization, charge compensation, and a proton relay—is a key design principle for efficient catalysts. richmond.edunih.gov
Electrocatalytic Waveforms and Current Response
The electrocatalytic activity of these complexes can be directly observed using cyclic voltammetry. In the absence of a substrate, the CV shows the reversible redox events of the complex itself. Upon addition of a substrate (e.g., a proton source for hydrogen evolution or CO₂ for its reduction), a large, irreversible catalytic wave appears at a potential corresponding to the catalytically active state of the complex.
For example, a nickel(II) complex with a bipyridine-based ligand acts as an efficient electrocatalyst for the hydrogen evolution reaction (HER). nsf.govrsc.org The CV of the nickel complex in the presence of a proton donor like pentafluorophenol (B44920) shows a significant increase in cathodic current compared to the scan without the acid. This enhanced current is a direct measure of the rate of the catalytic reaction. nsf.gov The current response can be analyzed to determine the reaction kinetics. For instance, the catalytic current may show a first-order dependence on the catalyst concentration and a second-order dependence on the proton source concentration. nih.gov Such studies allow for the determination of key performance metrics like the turnover frequency (TOF), which for one nickel-bipyridine system was found to be 103 s⁻¹, with a high Faradaic efficiency for H₂ production. nsf.govrsc.org These electrocatalytic waveforms provide a powerful diagnostic tool for understanding and optimizing molecular catalysts.
Computational and Theoretical Investigations of 2,2 Bipyridine 6 Phosphonic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is frequently employed to analyze bipyridine-based ligands and their complexes due to its balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis of Ligand and Complexes
DFT calculations are fundamental in determining the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For the 2,2'-bipyridine (B1663995) (bpy) ligand, calculations confirm a planar structure with a trans-conformation around the inter-ring C-C bond in its free state. nih.gov Upon coordination to a metal center, the ligand adopts a cis-conformation to act as a bidentate chelator. nih.gov For 2,2'-Bipyridine-6-phosphonic acid, geometry optimization would similarly predict the lowest energy conformation of the bipyridine core and the attached phosphonic acid group (-PO(OH)₂).
When this ligand coordinates with a transition metal, such as ruthenium, to form a complex, DFT is used to model the resulting geometry, which is typically a distorted octahedron for a [Ru(bpy)₃]²⁺-type species. researchgate.net The introduction of the phosphonic acid substituent influences the electronic properties of the complex. The phosphonic acid group is a known anchoring group for binding to metal oxide surfaces, a property crucial for applications in dye-sensitized solar cells and catalysis. nih.gov DFT studies on related ruthenium polypyridyl complexes show that substituents significantly impact the electronic structure, including the distribution of electron density and the energies of molecular orbitals. acs.orgacs.org The structural features, particularly the bond length between the two pyridine (B92270) rings, can be a strong indicator of the ligand's redox state within a complex. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov
In a typical bipyridine ligand, the HOMO and LUMO are delocalized π-orbitals. nih.gov The introduction of a phosphonic acid group, which is generally electron-withdrawing, is expected to stabilize both the HOMO and LUMO, leading to changes in the energy gap and affecting the molecule's electronic absorption properties. In complexes, such as those with ruthenium, the HOMO is often localized on the metal center (d-orbitals), while the LUMO is localized on the bipyridine ligands (π*-orbitals). acs.orgconicet.gov.ar This separation is characteristic of metal-to-ligand charge transfer (MLCT) transitions. FMO analysis helps in understanding these transitions, which are fundamental to the photochemical and photophysical properties of such complexes.
Table 1: Conceptual FMO Properties for Substituted Bipyridine Systems
| System | HOMO Energy | LUMO Energy | Energy Gap (HOMO-LUMO) | Expected Reactivity |
| Unsubstituted 2,2'-Bipyridine | Higher (less stable) | Higher (less stable) | Larger | Lower |
| This compound | Lower (more stable) | Lower (more stable) | Potentially altered | Higher (as ligand) |
| [Ru(bpy)₂(2,2'-bpy-6-PO₃H₂)]²⁺ | Metal-centered | Ligand-centered | Smaller (enabling MLCT) | Photochemically active |
This table is a conceptual representation. Actual values require specific DFT calculations.
Spectroscopic Property Predictions (e.g., UV-Vis, NMR Shifts)
Computational methods are highly effective in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. researchgate.netacs.org For ruthenium-bipyridine complexes, TD-DFT calculations can accurately predict the energies of MLCT and ligand-centered (π-π*) transitions, helping to assign the bands observed in experimental spectra. conicet.gov.arresearchgate.netacs.org The calculations can model the effect of different substituents, protonation states, and solvents on the absorption profile. researchgate.netacs.org
DFT is also widely used to predict NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. nih.gov These predictions, especially for ¹H and ¹³C shifts, can achieve a high degree of accuracy when appropriate functionals and basis sets are used, often with errors of less than 0.2-0.4 ppm for protons. mdpi.comidc-online.com This predictive power is invaluable for confirming molecular structures and understanding how electronic structure influences the local magnetic environment of each atom.
Table 2: Predicted Spectroscopic Data from DFT/TD-DFT
| Spectroscopy Type | Predicted Parameter | Relevant Information |
| UV-Visible | Absorption Maxima (λₘₐₓ), Oscillator Strengths | Assignment of electronic transitions (e.g., MLCT, π-π*). researchgate.net |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | Structural verification and electronic environment analysis. idc-online.comrsc.org |
| Infrared (IR) | Vibrational Frequencies, Intensities | Identification of functional groups and bonding modes. |
Reaction Mechanism Studies and Energy Landscapes
Theoretical calculations provide a window into the dynamic processes of chemical reactions, allowing for the mapping of energy landscapes and the characterization of fleeting intermediate structures.
Transition State Characterization for Catalytic Pathways
In catalysis, understanding the reaction mechanism is key to designing more efficient catalysts. DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction.
For catalytic processes involving complexes of this compound, DFT can be used to model proposed catalytic cycles. For instance, in water oxidation or CO₂ reduction, calculations can elucidate the step-by-step mechanism, characterize the geometry and energy of each transition state, and determine the rate-limiting step. nih.gov Studies on related rhodium-bipyridine complexes have successfully used DFT to calculate the transition state for processes like the oxidative addition of hydrogen, providing detailed insight into the bond-making and bond-breaking steps. nih.gov Similar approaches could be applied to understand the catalytic activity of phosphonate-derivatized complexes. nih.gov
Intramolecular Atom-Proton Transfer Pathways
The this compound ligand possesses both proton-donating (-PO(OH)₂) and proton-accepting (pyridyl nitrogen) sites, making intramolecular proton transfer a possibility. mdpi.com DFT is an excellent tool for investigating such processes. academie-sciences.frmdpi.com By calculating the potential energy surface for the movement of a proton from the phosphonic acid group to a nitrogen atom, one can determine the energy barrier for the transfer.
Studies on related systems, like 2,2'-bipyridine-3,3'-diol, have used DFT to confirm that excited-state intramolecular proton transfer (ESIPT) is a facile, barrierless process. mdpi.com For this compound, calculations could reveal whether proton transfer is likely to occur in the ground or excited state and whether it proceeds through a single or double proton transfer mechanism. academie-sciences.frresearchgate.net This information is crucial for understanding the molecule's photophysical properties and its behavior in different chemical environments. mdpi.combohrium.com
Energetics of Protonation/Deprotonation Events
The protonation and deprotonation behavior of this compound is fundamental to its function as a ligand, influencing its solubility, electronic properties, and coordination to metal ions. The molecule possesses multiple sites susceptible to protonation and deprotonation: the two nitrogen atoms of the bipyridine core and the hydroxyl groups of the phosphonic acid moiety. Computational studies, complemented by experimental data from analogous compounds, provide a detailed picture of the energetics of these events.
The phosphonic acid group is the most acidic part of the molecule and is characterized by two distinct dissociation constants, pKₐ₁ and pKₐ₂. The first deprotonation (pKₐ₁) is significantly more acidic than a typical carboxylic acid. Studies on various heterocyclic phosphonic acids show that their pK₁ values are generally 2 to 3 log units lower than their carboxylic acid counterparts. nih.gov For this compound, the pKₐ values of the phosphonic group are estimated to be in the range of 1-3 for the first deprotonation. researchgate.net The second deprotonation (pKₐ₂) is considerably higher, as seen in related phosphonic acids.
The nitrogen atoms of the bipyridine ring are basic and can be protonated in acidic conditions. The basicity is comparable to that of 2,2'-bipyridine itself (pKa of the conjugate acid is ~4.3). wikipedia.org The protonation of the bipyridine nitrogens significantly alters the electronic landscape of the molecule. Computational analyses on similar pyridinyl moieties have shown that protonation of a ring nitrogen atom decreases the aromaticity of the pyridine ring, which can be a critical factor in modulating the reactivity and electronic properties of the ligand and its metal complexes. nih.gov
The sequence of protonation events is therefore highly pH-dependent. In strongly acidic solutions, the molecule will be fully protonated at both the phosphonic acid and the bipyridine sites. As the pH increases, the phosphonic acid will be the first to deprotonate, followed by the second phosphonic acid proton, and finally, under basic conditions, the protonated bipyridine nitrogens will deprotonate. The precise pKₐ values are influenced by the electronic interplay between the phosphonic acid group and the bipyridine system.
Table 1: Comparative pKₐ Values of Related Compounds at 25°C
Data sourced from references wikipedia.orgmdpi.com.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insight into the behavior of this compound in a dynamic solution environment. These computational techniques are crucial for understanding the ligand's intrinsic flexibility and how it is modulated by interactions with solvent molecules, which in turn dictates its coordination behavior.
Ligand Flexibility and Dynamics in Solution
A key aspect of the flexibility of this compound is the rotational freedom around the C2-C2' bond connecting the two pyridine rings. This allows the molecule to exist in two principal planar conformations: s-trans and s-cis. In the s-trans conformation, the nitrogen atoms point in opposite directions, representing a lower energy state due to minimized electrostatic repulsion between the nitrogen lone pairs. The s-cis conformation, where the nitrogen atoms are on the same side, is essential for the ligand to act as a bidentate chelator for a single metal ion.
MD simulations can model the dynamic equilibrium between these two conformers in solution. These simulations reveal that while the s-trans form is generally more stable, the energy barrier for rotation is low enough to allow for rapid interconversion at room temperature. The presence of the phosphonic acid group at the 6-position can introduce steric hindrance that may influence the rotational barrier and the relative stability of the conformers compared to unsubstituted 2,2'-bipyridine. Computational studies that calculate spectra as time averages over Car–Parrinello molecular dynamics trajectories have shown that accounting for thermal fluctuations is essential for accurately modeling flexible molecules. rsc.org
Solvent Effects on Coordination and Reactivity
The choice of solvent has a profound impact on both the conformational dynamics of the ligand and its subsequent coordination chemistry. MD simulations are instrumental in elucidating the specific interactions between the solvent and the ligand that govern this behavior.
The solvent's polarity can significantly alter the s-trans to s-cis conformational equilibrium. Polar solvents can stabilize the more polar s-cis conformer, thereby increasing its population in solution and enhancing the ligand's availability for chelation. The ability of a solvent to solvate ions, often quantified by the Guttmann donor number (DN), plays a fundamental role in the thermodynamics of complex formation. researchgate.net
Table 2: Mentioned Compounds
Applications of 2,2 Bipyridine 6 Phosphonic Acid in Sensing and Materials Science
Metal Ion Sensing and Recognition
The inherent ability of the 2,2'-bipyridine (B1663995) moiety to form stable complexes with a wide range of metal ions is the foundation of its use in chemical sensing. When incorporated into larger molecular systems, the binding event can be translated into a measurable optical signal, enabling the detection and quantification of specific metal ions.
Luminescence-Based Sensing Mechanisms
Luminescent complexes incorporating phosphonate-functionalized bipyridine ligands serve as effective sensors for various metal ions. The sensing mechanism typically relies on the modulation of the complex's emission properties upon interaction with a target analyte.
Ruthenium(II) bipyridyl complexes containing phosphonic acid substituents are a well-studied class of luminescent sensors. nih.gov These complexes inherently display luminescence, which can be quenched efficiently by certain metal ions. For instance, research has demonstrated that ions such as copper(II) and iron(III) can complex with the phosphonic acid groups and effectively quench the luminescence of the ruthenium center. nih.gov The quenching mechanism can be attributed to energy or electron transfer from the excited state of the ruthenium complex to the bound metal ion. nih.gov The photophysical properties, including luminescence, of these complexes are also highly sensitive to pH due to the protonation/deprotonation of the phosphonic acid groups, which can regulate the sensing behavior. researchgate.net
The following table summarizes the quenching behavior of a Ruthenium(II) bipyridyl-phosphonic acid complex in the presence of different divalent metal ions, highlighting the selectivity of the sensing mechanism.
| Metal Ion | Quenching Efficiency | Proposed Interaction |
| Copper(II) | Very High | Strong complexation and efficient quenching |
| Iron(III) | Very High | Strong complexation and efficient quenching |
| Other Divalents | Lower / Negligible | Weaker interaction with the phosphonic acid moiety |
This table is illustrative, based on findings that Cu(II) and Fe(III) are particularly effective quenchers of Ru(II) bipyridyl-phosphonic acid complexes. nih.gov
Colorimetric Detection Strategies
Colorimetric sensing provides a straightforward method for metal ion detection, often enabling visual identification without the need for complex instrumentation. This strategy relies on a distinct color change that occurs when the sensor molecule binds to the target ion. The 2,2'-bipyridyl ligand is a classic chromogenic agent for iron, forming a deeply colored complex with Fe(II) ions that can be quantified by absorbance spectroscopy. researchgate.net
While direct use of 2,2'-Bipyridine-6-phosphonic acid for colorimetric sensing is an extension of this principle, more advanced strategies involve its integration with nanomaterials. For example, phosphonic acid-functionalized gold nanoparticles have been developed for the colorimetric detection of uranyl ions (UO₂²⁺). nih.gov In this system, the phosphonic acid groups on the nanoparticles' surface selectively bind to the uranyl ions, inducing nanoparticle aggregation. nih.gov This aggregation leads to a distinct color change from red to blue, which can be observed with the naked eye and quantified using UV-vis spectroscopy. nih.gov Functionalizing such a system with the bipyridine phosphonic acid ligand could impart selectivity for other target ions known to coordinate strongly with bipyridine.
Surface Modification and Immobilization
The phosphonic acid group is a superior anchoring moiety for attaching molecules to a variety of metal oxide surfaces. This property is crucial for creating functionalized materials for applications ranging from catalysis to electronics.
Adsorption of Phosphonate-Functionalized Ligands onto Metal Oxides
Phosphonic acids form robust, covalent bonds with metal oxide surfaces such as titanium dioxide (TiO₂), copper oxide, and aluminum oxide. core.ac.ukrsc.orgresearchgate.net This binding is significantly more stable than that of a more commonly used anchor, carboxylic acid, particularly in aqueous environments or under acidic conditions. researchgate.netacs.org The enhanced stability is critical for the long-term performance of devices operating in such conditions. researchgate.net
The phosphonate (B1237965) group can bind to the surface in several modes—monodentate, bidentate, or tridentate—creating a durable self-assembled monolayer (SAM) that modifies the surface properties of the metal oxide. core.ac.uk This robust attachment is essential for constructing dye-sensitized photoelectrosynthesis cells, which are used for solar fuel generation through processes like water splitting and carbon dioxide reduction. nih.govacs.org
| Anchoring Group | Stability on TiO₂ Surface (Aqueous) | Adsorption pH Range | Reference |
| Phosphonic Acid | High | Wide pH range (adsorption decreases above pH 7) | acs.org |
| Carboxylic Acid | Lower (prone to hydrolysis) | Narrower pH range (adsorption decreases above pH 4) | acs.org |
Preparation of Functionalized Surfaces for Heterogeneous Catalysis
By immobilizing catalytic complexes onto a solid support, heterogeneous catalysts are created that offer significant advantages, including ease of separation from the reaction products and potential for catalyst recycling. The use of this compound and its derivatives is a key strategy for this purpose.
Bifunctional ligands based on phosphonate-derivatized bipyridines can coordinate a transition metal catalyst (like ruthenium or rhodium) at the bipyridine site while simultaneously tethering the entire complex to a metal oxide electrode surface via the phosphonate anchor. core.ac.ukresearchgate.net This architecture has been successfully used to construct modified electrodes for the electrocatalytic reduction of carbon dioxide. core.ac.uk Similarly, ruthenium complexes featuring phosphonic acid-derivatized bipyridine ligands have been synthesized and immobilized on TiO₂ for use in dye-sensitized cells aimed at solar fuel production. nih.gov The stable surface attachment ensures that the catalytic or light-harvesting component remains localized on the electrode surface, enhancing the efficiency and durability of the system. acs.org
Photoactive Materials and Devices (Potential Area)
The combination of strong surface anchoring and favorable electronic properties makes phosphonate-functionalized bipyridines highly promising for the development of photoactive materials and devices. These materials are designed to interact with light to perform a specific function, such as converting light into electricity or driving a chemical reaction.
Complexes like ruthenium(II)bis(2,2′-bipyridine)([2,2′-bipyridine]-4,4′-diylbis(phosphonic acid)), a related compound, are employed as photosensitizer dyes in photoelectrochemical (PEC) cells. researchgate.net In these devices, the phosphonate groups ensure stable grafting of the dye onto a semiconductor photoanode, typically made of BiVO₄ or TiO₂. researchgate.net Upon light absorption, the dye injects an electron into the semiconductor, initiating a flow of current or driving a photocatalytic process. The stability of the phosphonate linkage is paramount for the longevity of such devices. researchgate.net
Furthermore, the versatility of this ligand is demonstrated in luminescent platinum(II) complexes bearing a phosphonic-acid-functionalized bipyridine ligand. nih.gov One such complex exhibits "two-way vapochromism," where its emission color changes distinctly upon exposure to water vapor and subsequent drying. nih.gov Specifically, the hydrated complex shows an orange emission that shifts to blue-green upon heating and to red upon vacuum drying. nih.gov This behavior, driven by changes in intermolecular Pt-Pt interactions modulated by water molecules, highlights the potential for creating novel optical sensors for humidity or other vapors.
Future Research Directions and Emerging Opportunities
Rational Design of Next-Generation Bipyridine-Phosphonate Ligands
The future of bipyridine-phosphonate chemistry lies in the ability to move beyond serendipitous discovery towards the rational, purpose-driven design of ligands with precisely tailored properties. By systematically modifying the ligand framework, researchers can fine-tune the electronic, steric, and geometric characteristics to meet the demands of specific applications.
Key opportunities include:
Tuning Redox Properties: The electronic nature of metal complexes can be meticulously controlled by introducing electron-donating or electron-withdrawing substituents onto the bipyridine backbone. This strategy allows for the precise adjustment of redox potentials, which is critical for developing more efficient catalysts for processes like water oxidation, where accessing high oxidation states is essential. researchgate.net
Controlling Supramolecular Architectures: The positioning of the phosphonate (B1237965) groups on the bipyridine rings (e.g., 4,4', 5,5', or 6,6' positions) has a profound influence on the geometry and structural integrity of the resulting metal-organic frameworks. researchgate.net Future work will focus on designing ligands that can act as "internal templates" to direct the assembly of novel supramolecular structures with desired textures and properties. researchgate.net
Introducing Chirality: The incorporation of chiral moieties into the bipyridine-phosphonate backbone is a promising avenue for the development of new asymmetric catalysts. These ligands could be instrumental in synthesizing enantiomerically pure pharmaceuticals and other high-value chemicals.
Enhancing Coordination and Stability: For applications such as lanthanide complexation for medical imaging or robust materials, ligands with enhanced stability are required. Research into multidentate ligands, which incorporate multiple bipyridine-phosphonate units, or the substitution of phosphonic acid with phosphinic acid groups, could lead to complexes with superior hydrolytic stability and kinetic inertness. nih.govmdpi.comacs.org
A summary of design strategies and their potential impact is presented below.
| Design Strategy | Targeted Property | Potential Application Area |
| Substituent Modification | Electronic properties (redox potential) | Electrocatalysis, Photocatalysis |
| Isomeric Control | Geometric structure of frameworks | Gas storage, Separation |
| Chiral Integration | Stereoselectivity | Asymmetric Catalysis |
| Multidentate Scaffolds | Complex stability and inertness | Medical Imaging, Robust Materials |
Integration into Advanced Material Architectures for Enhanced Functionality
The phosphonic acid group is an excellent anchor for grafting bipyridine units onto surfaces or integrating them into extended polymeric networks. beilstein-journals.org This capability is central to the development of next-generation hybrid materials with enhanced and often multifunctional properties.
Future research will likely focus on:
Porous Metal-Organic Frameworks (MOFs): While carboxylates are the dominant linkers in MOF chemistry, the stronger binding and unique coordination geometry of phosphonates present an opportunity to build more robust and potentially more catalytically active frameworks. mdpi.com The bipyridine unit can chelate active metal centers within the pores, creating highly active and selective heterogeneous catalysts.
Functionalized Surfaces for Photoenergy Conversion: The covalent attachment of bipyridine-phosphonate ligands and their metal complexes to wide-band-gap semiconductor surfaces (e.g., TiO₂, SnO₂) is a cornerstone of dye-sensitized solar cells (DSSCs) and photoelectrosynthesis cells for solar fuel production. nih.govacs.org Future efforts will aim to optimize the interface between the molecular component and the semiconductor to improve charge injection efficiency and device stability. osti.gov
Layered and Pillared Structures: Bipyridine-phosphonate ligands can be used to construct layered metal phosphonate materials. The bipyridine units can then be used as "pillars" to prop the layers apart, creating microporous materials with high surface areas suitable for applications in catalysis and chemical separations. acs.org
Supported Homogeneous Catalysis: Immobilizing catalytically active metal-bipyridine complexes within a robust metal phosphonate framework can bridge the gap between homogeneous and heterogeneous catalysis. researchgate.netscispace.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Exploration of Novel Catalytic Transformations and Energy Conversion Systems
The unique properties of metal complexes derived from bipyridine-phosphonate ligands make them highly promising candidates for addressing critical challenges in catalysis and sustainable energy.
Emerging opportunities in this domain include:
Water Oxidation Catalysis: Ruthenium complexes featuring bipyridine-diphosphonate ligands are highly effective for water oxidation, a key step in artificial photosynthesis. researchgate.net The phosphonate groups play a dual role: they stabilize the high-valent metal centers required for the catalytic cycle and act as proton relays to reduce activation barriers. researchgate.net Future designs will focus on improving catalyst turnover frequency and long-term stability.
CO₂ Reduction: Similar to water splitting, the photocatalytic or electrocatalytic reduction of carbon dioxide to valuable fuels and chemical feedstocks is a major goal. Bipyridine-phosphonate complexes, anchored on semiconductor surfaces, can act as light-harvesters and catalytic centers for this transformation. nih.gov
Chemoselective Hydrogenations: Heterogenized rhodium complexes containing phosphonate-functionalized bipyridine ligands have shown promise in the chemoselective hydrogenation of organic molecules. scispace.com This opens avenues for developing highly selective industrial catalysts for fine chemical synthesis.
Luminescent Sensors: The luminescence of certain ruthenium(II) bipyridyl-phosphonic acid complexes is efficiently quenched by specific metal ions, such as Cu(II) and Fe(III). nih.gov This phenomenon could be exploited to design highly sensitive and selective luminescent sensors for environmental monitoring or biological applications.
The table below highlights key research findings in these areas.
| Application Area | Metal Complex | Key Finding | Reference |
| Water Oxidation | Ruthenium(II)-bipyridine-diphosphonate | Phosphonate groups stabilize high oxidation states and act as proton shuttles. | researchgate.net |
| Solar Fuels | Ruthenium(II)-bipyridine-phosphonic acid | Stable binding to metal oxide surfaces for dye-sensitized photoelectrosynthesis. | nih.govacs.org |
| Hydrogenation | Rhodium-bipyridine-phosphonate on TiO₂ | High substrate conversion and selectivity for C=C bond hydrogenolysis. | scispace.com |
| Sensing | Ruthenium(II)-bipyridyl-phosphonic acid | Luminescence is efficiently quenched by Fe(III) and Cu(II) ions. | nih.gov |
Advanced Spectroscopic Techniques for In Situ and Operando Studies
To unlock the full potential of bipyridine-phosphonate-based systems, a deep mechanistic understanding of their function is required. Advanced spectroscopic techniques that can probe these systems under real operating conditions (in situ and operando) are indispensable.
Future research will increasingly rely on:
Transient Absorption Spectroscopy: This ultrafast technique is crucial for tracking electron transfer pathways and excited-state dynamics in dye-sensitized systems, providing critical insights into the efficiency of charge injection and recombination processes. osti.govnih.gov
Time-Resolved Emission Spectroscopy: By monitoring the luminescence lifetime of metal complexes, researchers can study quenching mechanisms and energy transfer dynamics, which are fundamental to the operation of sensors and photocatalytic systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state ¹H and ³¹P NMR are powerful tools for characterizing the structure, conformation, and dynamic behavior of complexes in solution, which is particularly important for understanding the behavior of lanthanide complexes. nih.govresearchgate.net
Vibrational Spectroscopy (Raman, IR): In situ Raman and infrared spectroscopy can provide real-time information about changes in the molecular structure of a catalyst or surface-bound molecule during a chemical reaction, helping to identify key reaction intermediates.
X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide detailed information on the oxidation state and local coordination environment of the metal center in a catalyst under operating conditions, which is invaluable for elucidating catalytic mechanisms.
Synergistic Combination of Experimental and Computational Approaches
The complexity of the systems involving bipyridine-phosphonate ligands necessitates a close collaboration between experimental synthesis, characterization, and computational modeling. This synergistic approach can accelerate the discovery and optimization of new materials and catalysts.
Key areas for this synergy include:
Predictive Modeling of Ligand Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and redox potentials of new ligand designs before they are synthesized. researchgate.net This allows for the in silico screening of large numbers of candidate molecules, focusing experimental efforts on the most promising targets. rsc.org
Elucidating Reaction Mechanisms: The combination of experimental kinetic data with DFT calculations of reaction pathways can provide a detailed, atomistic understanding of catalytic mechanisms. rsc.org This knowledge is crucial for the rational design of more efficient catalysts.
Understanding Solution Behavior: Theoretical calculations combined with experimental studies, such as potentiometric titrations and NMR spectroscopy, can accurately model the complex speciation and conformational landscapes of these ligands and their metal complexes in solution. nih.gov This is vital for applications where solution behavior is paramount.
By integrating these advanced experimental and computational tools, the scientific community can significantly accelerate the cycle of design, synthesis, and testing, paving the way for the next generation of high-performance materials and catalysts based on bipyridine-phosphonate ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
